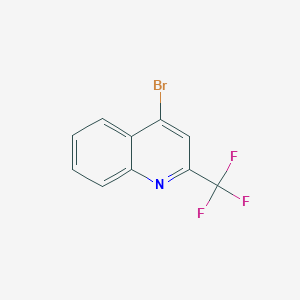

4-Bromo-2-(trifluoromethyl)quinoline

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-bromo-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N/c11-7-5-9(10(12,13)14)15-8-4-2-1-3-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRTGGNDDSKKPQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10506043 | |

| Record name | 4-Bromo-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18706-25-7 | |

| Record name | 4-Bromo-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BROMO-2-(TRIFLUOROMETHYL)QUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 4-Bromo-2-(trifluoromethyl)quinoline typically involves the acylation of 3-bromobenzoylformate with fluoroacetic acid. The reaction is carried out under appropriate conditions, usually involving a solvent and a catalyst to promote the reaction . Another method involves the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The process typically includes steps for purification and quality control to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2-(trifluoromethyl)quinoline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other groups through nucleophilic substitution reactions.

Cross-Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, where the bromine atom is replaced by various aryl or alkyl groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Suzuki–Miyaura Coupling: This reaction involves the use of palladium catalysts and organoboron reagents under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, in Suzuki–Miyaura coupling, the product would be a quinoline derivative with a new aryl or alkyl group replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Bromo-2-(trifluoromethyl)quinoline serves as a crucial building block in the synthesis of pharmaceutical agents. Its structural properties allow it to interact with biological targets effectively, making it a candidate for drug development, particularly in creating compounds that inhibit specific enzymes or receptors.

Case Studies:

- Enzyme Inhibition : Research indicates that this compound can inhibit cytochrome P450 enzymes, which play a pivotal role in drug metabolism. By binding to these enzymes, it may block substrate access, thus modulating metabolic pathways .

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains. For example, it exhibited comparable efficacy to standard antibiotics like chloramphenicol against Staphylococcus aureus and Pseudomonas aeruginosa .

Materials Science

The unique electronic properties of this compound make it valuable in developing advanced materials, particularly organic semiconductors and light-emitting diodes (LEDs). The presence of trifluoromethyl groups enhances its electronic characteristics, contributing to improved performance in electronic applications.

Applications:

- Organic Electronics : Used in the formulation of organic semiconductors due to its ability to facilitate charge transport.

- Photonic Devices : Its optical properties are suitable for applications in LED technology.

Chemical Biology

In chemical biology, this compound acts as a probe for studying biological processes at the molecular level. Its ability to modulate enzyme activity makes it a valuable tool in understanding biochemical pathways.

Research Insights:

- Its interactions with biomolecules can reveal insights into enzyme mechanisms and cellular signaling pathways, aiding in drug discovery and development .

Industrial Chemistry

The compound is also utilized in the synthesis of agrochemicals and other industrially relevant chemicals. Its reactivity allows for the creation of complex organic molecules necessary for various applications.

Industrial Applications:

- Agrochemicals : Employed in developing pesticides and herbicides due to its biological activity.

- Specialty Chemicals : Used in producing dyes and liquid crystals.

Wirkmechanismus

The mechanism of action of 4-Bromo-2-(trifluoromethyl)quinoline is not extensively detailed in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its application. For instance, in drug development, it may act as an inhibitor or modulator of specific biological pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Quinoline derivatives with halogen and trifluoromethyl substituents exhibit distinct physicochemical and biological properties depending on substitution patterns. Below is a comparative analysis of 4-bromo-2-(trifluoromethyl)quinoline with structurally related compounds:

Table 1: Structural and Functional Comparison of Selected Quinoline Derivatives

Key Observations:

Substituent Effects on Reactivity Electron-Withdrawing Groups (EWGs): The trifluoromethyl group at C2 enhances electrophilic substitution resistance but promotes regioselective bromination at C4 . In contrast, methoxy (-OCH₃) or methyl (-CH₃) groups at C6/C8 (e.g., 4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline) increase solubility and alter electronic properties for photochemical applications . Halogen Diversity: Chlorine at C4 (e.g., 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline) improves metabolic stability in drug candidates compared to bromine .

Biological Activity Bromine at C4 or C6 correlates with antimalarial activity, as seen in reversed chloroquine analogs (). For instance, 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline may disrupt heme detoxification in Plasmodium parasites . Methyl or methoxy substituents (e.g., 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline) reduce cytotoxicity while maintaining bioactivity in agrochemicals .

Synthetic Accessibility One-Step Protocols: Compounds like 4-Bromo-2-(p-tolyl)quinoline are synthesized via TMSBr-promoted cyclization of azides with 91% yield, highlighting efficiency gains over traditional methods . Purification Challenges: Derivatives with multiple halogens (e.g., 4,8-Dibromo-2-(trifluoromethyl)quinoline) require rigorous chromatography due to polarity variations .

Biologische Aktivität

4-Bromo-2-(trifluoromethyl)quinoline is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties. Furthermore, it includes relevant data tables, case studies, and detailed research findings.

This compound has the molecular formula and a molar mass of 276.05 g/mol. Its structure consists of a quinoline ring with a bromine atom at the 4-position and a trifluoromethyl group at the 2-position. The unique substitution pattern contributes to its reactivity and biological properties, making it an intriguing subject for research.

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied. Compounds similar to this compound have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, certain trifluoromethyl-substituted quinolines demonstrated significant activity against breast cancer cells by inducing apoptosis through the modulation of specific signaling pathways .

Case Study: Anticancer Activity Assessment

In a study assessing various quinoline derivatives, it was found that compounds with trifluoromethyl groups showed enhanced activity compared to their non-substituted counterparts. The study reported IC50 values ranging from 1 to 10 µM for these compounds against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor, particularly against cytochrome P450 enzymes, which are crucial in drug metabolism. Preliminary studies suggest that this compound can bind to the active sites of these enzymes, potentially altering their activity and impacting drug interactions.

Table 2: Enzyme Inhibition Studies

| Enzyme Type | Compound Tested | Inhibition Type | IC50 Value (µM) |

|---|---|---|---|

| Cytochrome P450 | This compound | Competitive Inhibition | TBD |

| Cytochrome P450 | 2-(Trifluoromethyl)quinoline | Non-competitive | TBD |

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Enzyme Interaction : Binding to enzyme active sites, leading to inhibition.

- Cellular Uptake : Modulation of membrane permeability affecting cellular uptake.

- Signaling Pathway Alteration : Interference with key signaling pathways involved in cell proliferation and apoptosis.

Q & A

Q. What are the most efficient synthetic routes for preparing 4-Bromo-2-(trifluoromethyl)quinoline, and what are their respective yields?

Methodological Answer: The TMSBr-promoted cascade cyclization of ortho-propynol phenyl azides is a high-yield (91%) method for synthesizing 4-bromo quinolines. Key steps include refluxing the azide precursor with TMSBr in dichloroethane, followed by column chromatography (petroleum ether/ethyl acetate). Alternative methods involve palladium-catalyzed oxidative substitutions or cross-couplings, but yields vary (60–85%) depending on substituent steric effects and catalyst loading .

Q. How should researchers characterize this compound using spectroscopic techniques?

Methodological Answer:

- 1H/13C-NMR : Aromatic protons appear as multiplet signals between δ7.23–8.08 (1H-NMR), with trifluoromethyl carbons at δ122–157 ppm (13C-NMR).

- HRMS : Electrospray ionization (ESI) confirms the molecular ion ([M+H]+ at m/z 298.0226).

- Purity : Assess via GC or HPLC (>97% purity) using a C18 column with acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

Methodological Answer: Yield discrepancies (e.g., 91% vs. 60–85%) arise from reaction optimization factors:

- Catalyst Loading : Test Pd(PPh3)4 concentrations (2–5 mol%) in cross-couplings.

- Purification : Compare silica gel chromatography vs. recrystallization efficiency.

- Precursor Effects : Electron-withdrawing groups on azides improve cyclization yields. Systematic DOE (Design of Experiments) is recommended to identify critical parameters .

Q. What strategies are effective for introducing diverse substituents at the 3-position of this compound?

Methodological Answer:

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids at the 4-bromo position (Pd(OAc)2, SPhos ligand, 80°C).

- Directed Metalation : Use LDA (Lithium Diisopropylamide) at −78°C to deprotonate the 3-position, followed by electrophilic quenching (e.g., DMF for formylation).

- Nucleophilic Substitution : React 3-nitro derivatives with amines (K2CO3, DMF, 100°C) to install amino groups .

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : B3LYP/6-31G* models predict transition states for bromide displacement. Activation energies correlate with nucleophile strength (e.g., amines > alkoxides).

- Fukui Indices : Identify C-4 as the most electrophilic site, guiding regioselectivity in SNAr reactions.

- Solvent Effects : Polarizable Continuum Model (PCM) simulations favor DMF or DMSO for stabilizing charged intermediates .

Q. What biological screening approaches are appropriate for evaluating this compound derivatives as kinase inhibitors?

Methodological Answer:

- Kinase Profiling : Use ADP-Glo™ assays across 50+ kinases (e.g., EGFR, VEGFR2) at 1–10 µM concentrations.

- Docking Studies : AutoDock Vina predicts binding poses in ATP pockets (PDB: 1M17). Prioritize derivatives with ΔG < −8 kcal/mol.

- SAR Analysis : Replace the 4-bromo group with ethynyl or amino moieties while retaining the trifluoromethyl group for hydrophobic interactions .

Key Notes

- Advanced Techniques : Emphasis on mechanistic studies (DFT, docking) and SAR.

- Contradiction Analysis : Highlighted yield optimization strategies for reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.